CYP3A4 Inhibitory Activity: Direct Comparison of Bancroftinone vs. Eugenol in Human Liver Microsomes
In a head-to-head evaluation using human liver microsomes (HLM) and testosterone 6β-hydroxylation as the probe reaction, Bancroftinone exhibited an IC50 of 219.1±33.0 μM, whereas the co-isolated comparator Eugenol showed a markedly more potent IC50 of 84.5±9.5 μM [1]. This represents a 2.6-fold difference in inhibitory potency, demonstrating that Bancroftinone is a significantly weaker CYP3A4 inhibitor than its natural co-occurring analog.
| Evidence Dimension | CYP3A4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 219.1 ± 33.0 μM |
| Comparator Or Baseline | Eugenol (84.5 ± 9.5 μM) |
| Quantified Difference | 2.6-fold lower inhibitory potency |
| Conditions | Human liver microsomes (HLM), testosterone 6β-hydroxylation assay |
Why This Matters
Procurement of Bancroftinone for CYP3A4 interaction studies is essential to ensure that observed inhibition is correctly attributed to the compound of interest, not a more potent co-extracted contaminant; misidentification or substitution with Eugenol would yield a >2.5-fold overestimation of inhibitory potential.
- [1] Gao, S., et al. (2018). Cytochrome P450 3A (CYP3A) inhibitors in Clove (Syzygium aromaticum). Japanese Journal of Health Medicine, 27(1), 44-49. View Source
